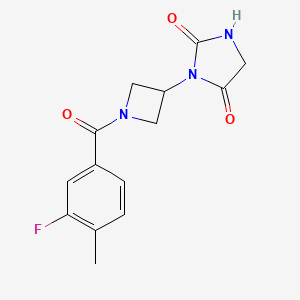

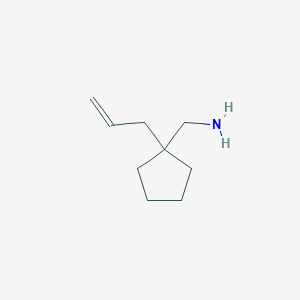

![molecular formula C18H14N2O2S B3010363 1-[4-(1,3-噻唑-2-氧代)苯甲酰]-2,3-二氢-1H-吲哚 CAS No. 1903326-61-3](/img/structure/B3010363.png)

1-[4-(1,3-噻唑-2-氧代)苯甲酰]-2,3-二氢-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole" is a hybrid molecule that incorporates structural elements from both indole and thiazole moieties. Indoles and thiazoles are heterocyclic compounds that are known for their diverse biological activities and applications in medicinal chemistry. The indole unit is a common core in natural products and pharmaceuticals, while thiazoles are prominent in various bioactive compounds and have applications in material science as well .

Synthesis Analysis

The synthesis of thiazole-indole hybrids can be achieved through multicomponent reactions, as demonstrated in the synthesis of 3-(2,4-diarylthiazol-5-yl)-1H-indoles. This process involves the reaction of arylglyoxal, indole, and aryl thioamides in an acetic acid medium under sealed heating conditions, resulting in good to excellent yields . Another approach for synthesizing related heterocyclic compounds involves the oxidative cyclization of 3-alkoxycarbonylhydrazonoindoline-2-thiones, followed by a 1,5-H-shift and the elimination of a protecting group . Additionally, the synthesis of benzo[4,5]thiazolo[3,2-a]indoles from elemental sulfur and 1-(2-iodophenyl)-1H-indoles using copper catalysis has been reported, which forms two sp2 C-S bonds during the process .

Molecular Structure Analysis

The molecular structure of thiazole-indole hybrids can be confirmed using spectroscopic techniques such as single-crystal X-ray diffraction (XRD). For instance, the structure of compounds like 3-(2,4-diarylthiazol-5-yl)-1H-indoles has been unambiguously determined using XRD . The presence of both indole and thiazole rings in these compounds suggests potential for interesting electronic and steric interactions that could influence their chemical reactivity and biological activity.

Chemical Reactions Analysis

Thiazole-indole hybrids can exhibit various chemical reactivities due to the presence of multiple reactive sites. For example, the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been studied, showing that it can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of these compounds can be further modified by reactions with electrophilic agents, leading to the synthesis of various N-substituted derivatives .

Physical and Chemical Properties Analysis

The physical properties of thiazole-indole hybrids, such as their fluorescence, can be significant for their applications. Indole-linked trisubstituted thiazoles have been shown to exhibit prominent fluorescence properties, and their relative fluorescence quantum yields have been measured in DMSO medium . The chemical properties of these compounds, such as their ability to form metal complexes, have also been explored. For instance, a derivative of benzothiazole-indole has been synthesized and used to form complexes with various metal ions, which were characterized by spectroscopic techniques and showed antibacterial activity .

科学研究应用

HIV-1 逆转录酶抑制

已经设计和合成了一系列衍生物,包括 1-[4-(1,3-噻唑-2-氧代)苯甲酰]-2,3-二氢-1H-吲哚,以研究它们对 HIV-1 逆转录酶 (RT) 相关功能的活性。这些化合物,特别是噻唑环和靛红核中具有特定修饰的化合物,对 µM 范围内的 DNA 聚合酶和核糖核酸酶 H 均表现出活性,突出了它们作为 HIV-1 RT 双重抑制剂的潜力 (Meleddu 等,2016)。

抗菌和抗真菌活性

1-[4-(1,3-噻唑-2-氧代)苯甲酰]-2,3-二氢-1H-吲哚的各种衍生物已被合成并评估了它们的抗菌和抗真菌活性。其中一些化合物显示出有效的杀菌活性,超过了临床使用的化学治疗剂,如氨苄青霉素、诺氟沙星和氟康唑 (Lal 等,2010)。

潜在的抗氧化特性

带有苯并咪唑/苯并噻唑部分的吲哚衍生物已被合成和表征,一些在 DPPH 自由基清除活性、三价铁离子还原能力和二价铁离子螯合活性等测定中显示出显着的抗氧化活性。这表明这些化合物具有潜在的抗氧化特性,可能包括 1-[4-(1,3-噻唑-2-氧代)苯甲酰]-2,3-二氢-1H-吲哚 (Naraboli & Biradar,2017)。

抗癌潜力

一些 1-[4-(1,3-噻唑-2-氧代)苯甲酰]-2,3-二氢-1H-吲哚的衍生物已被评估其抗癌活性。某些化合物对微生物菌株甚至动物模型中的卵巢癌异种移植物显示出有效的功效,表明它们在癌症治疗中的潜力 (El-Sawy 等,2010)。

作用机制

While the specific mechanism of action for “1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole” is not available, thiazoles are found in many potent biologically active compounds . They appear in various synthetic drugs and are used in a wide range of applications in the field of drug design and discovery .

未来方向

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

2,3-dihydroindol-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c21-17(20-11-9-13-3-1-2-4-16(13)20)14-5-7-15(8-6-14)22-18-19-10-12-23-18/h1-8,10,12H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYFYIIELZPFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

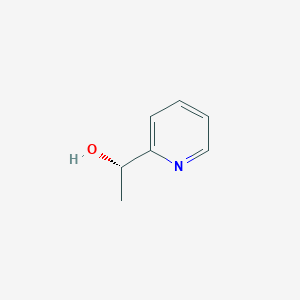

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)

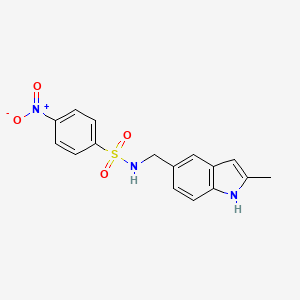

![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)

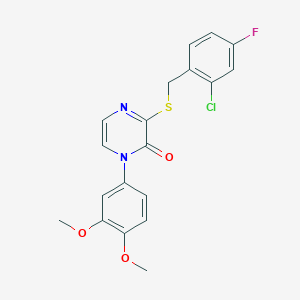

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)

![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)